cis-7,10,13,16-Docosatetraenoic acid methyl ester

描述

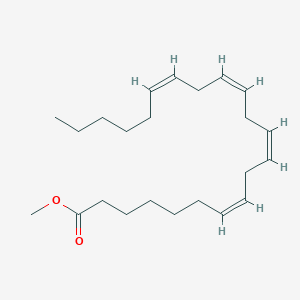

cis-7,10,13,16-Docosatetraenoic acid methyl ester (methyl adrenate, DTA methyl ester) is a methylated derivative of adrenic acid (AdA), an ω-6 polyunsaturated fatty acid (PUFA) with the systematic name all-cis-7,10,13,16-docosatetraenoic acid (C22:4n-6). This compound is characterized by four cis-configured double bonds at positions 7, 10, 13, and 16 (). The methyl ester form enhances solubility in organic solvents, making it suitable for lipidomics, membrane studies, and biochemical research (). It has been identified in marine organisms, such as Aplysia depilans, and is implicated in inflammatory pathways via TNFα modulation (). Its molecular formula is C₂₃H₃₈O₂, with a molecular weight of 346.55 g/mol ().

属性

分子式 |

C23H38O2 |

|---|---|

分子量 |

346.5 g/mol |

IUPAC 名称 |

methyl (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate |

InChI |

InChI=1S/C23H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h7-8,10-11,13-14,16-17H,3-6,9,12,15,18-22H2,1-2H3/b8-7-,11-10-,14-13-,17-16- |

InChI 键 |

ABGHYAFHPINIHF-ZKWNWVNESA-N |

手性 SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCCCC(=O)OC |

规范 SMILES |

CCCCCC=CCC=CCC=CCC=CCCCCCC(=O)OC |

产品来源 |

United States |

准备方法

Esterification of Free Fatty Acids

The most common route involves direct esterification of cis-7,10,13,16-docosatetraenoic acid with methanol under acidic conditions. Sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) catalyzes the reaction, typically conducted at 60–80°C for 4–6 hours. The stoichiometric ratio of acid to methanol (1:10–1:20) ensures complete conversion, with excess methanol removed via rotary evaporation post-reaction. Challenges include minimizing isomerization of double bonds, which requires inert atmospheres (N₂ or Ar) and avoidance of prolonged heating.

Example Protocol:

-

Dissolve cis-7,10,13,16-docosatetraenoic acid (5.0 g, 14.4 mmol) in anhydrous methanol (100 mL).

-

Add concentrated H₂SO₄ (0.5 mL) dropwise under nitrogen.

-

Reflux at 65°C for 5 hours.

-

Neutralize with NaHCO₃, extract with ethyl acetate, and dry over MgSO₄.

Transesterification of Triglycerides

Alternative methods utilize transesterification of natural oil triglycerides containing the precursor fatty acid. Enzymatic catalysis (e.g., lipases) or alkali metals (e.g., NaOCH₃) facilitates methanolysis at 50–60°C. For example, oils rich in cis-7,10,13,16-docosatetraenoic acid (e.g., microbial or marine sources) are reacted with methanol (1:6 w/v) and 0.5% NaOH at 60°C for 2 hours. The crude ester is then washed with water and dried.

Purification and Isolation Techniques

Fractional Distillation

Due to its high boiling point (432.1°C) and thermal sensitivity, short-path distillation under reduced pressure (0.1–1.0 mmHg) is preferred. This minimizes decomposition while separating the ester from unreacted acid or glycerol byproducts.

Chromatographic Methods

-

Silica Gel Chromatography : A hexane:ethyl acetate (9:1) eluent system resolves the ester from polar impurities.

-

Argentation Chromatography : Silver nitrate-impregnated silica gel selectively retains unsaturated esters, enhancing purity (>98% by GC).

Physicochemical Characterization

Post-synthesis validation employs:

-

GC-MS : Retention time and fragmentation pattern (m/z 346.5 [M]⁺).

-

NMR : Characteristic signals at δ 3.66 (s, 3H, OCH₃) and δ 5.30–5.40 (m, 8H, CH=CH).

| Solvent | Solubility (mg/mL) |

|---|---|

| DMSO | 25 |

| Corn Oil | 10 |

| Ethanol | 15 |

Industrial-Scale Production Challenges

Scaling synthesis requires addressing:

-

Double Bond Isomerization : Controlled reaction temperatures (<70°C) and inert gas blankets.

-

Cost of Precursors : Microbial fermentation of Schizochytrium spp. provides sustainable docosatetraenoic acid.

-

Purification Efficiency : Molecular distillation achieves >95% purity but demands specialized equipment.

Emerging Methodologies

化学反应分析

反应类型:

氧化: 顺式-7,10,13,16-二十碳四烯酸甲酯可以发生氧化反应,导致形成氢过氧化物和其他氧化产物。

还原: 该化合物可以还原形成饱和脂肪酸酯。

取代: 它可以参与取代反应,其中酯基被其他官能团取代。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用锂铝氢化物或在催化剂存在下的氢气等还原剂。

取代: 在适当条件下,可以使用各种亲核试剂进行取代反应。

主要产物:

氧化: 氢过氧化物、醛和酮。

还原: 饱和脂肪酸甲酯。

取代: 产物取决于反应中使用的亲核试剂。

科学研究应用

Nutritional Studies

DTAEME is being investigated for its role in human nutrition, particularly as a source of omega-3 fatty acids. Research indicates that docosahexaenoic acid and its derivatives can play a significant role in brain health and development .

Anti-inflammatory Properties

Studies have demonstrated that DTAEME exhibits anti-inflammatory effects by inhibiting the NF-κB pathway. This inhibition can potentially reduce the risk of chronic diseases associated with inflammation, such as cardiovascular diseases and certain cancers .

Metabolic Regulation

Research has indicated that DTAEME may influence metabolic processes through its interaction with the AMPK pathway. This pathway is crucial for maintaining energy balance within cells and may have implications for metabolic disorders such as obesity and diabetes .

Fatty Acid Oxidation Inhibition

DTAEME has been identified as a fatty acid oxidation inhibitor found in oregano essential oils. This property suggests potential applications in food preservation and flavor enhancement by inhibiting rancidity .

Case Studies

作用机制

顺式-7,10,13,16-二十碳四烯酸甲酯的作用机制涉及其掺入细胞膜,在那里它影响膜流动性和功能。它可以调节膜结合酶和受体的活性,从而影响各种细胞过程。 该化合物也作为生物活性脂质介质的前体,这些介质在炎症和细胞信号传导中发挥作用 。

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues

Table 1: Key Structural Features of Selected PUFA Methyl Esters

| Compound Name | Systematic Name | Chain Length | Double Bonds (Position) | ω-Class | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|---|---|

| DTA methyl ester | cis-7,10,13,16-Docosatetraenoic acid ME | C22 | 4 (7,10,13,16) | ω-6 | C₂₃H₃₈O₂ | 346.55 |

| Arachidonic acid methyl ester (AA ME) | cis-5,8,11,14-Eicosatetraenoic acid ME | C20 | 4 (5,8,11,14) | ω-6 | C₂₁H₃₂O₂ | 316.48 |

| EPA methyl ester | cis-5,8,11,14,17-Eicosapentaenoic acid ME | C20 | 5 (5,8,11,14,17) | ω-3 | C₂₁H₃₀O₂ | 314.46 |

| DHA methyl ester | cis-4,7,10,13,16,19-Docosahexaenoic acid ME | C22 | 6 (4,7,10,13,16,19) | ω-3 | C₂₃H₃₄O₂ | 342.51 |

| Osbond acid methyl ester | cis-4,7,10,13,16-Docosapentaenoic acid ME | C22 | 5 (4,7,10,13,16) | ω-6 | C₂₃H₃₆O₂ | 344.53 |

Key Observations :

- Chain Length : DTA methyl ester (C22) shares a longer carbon backbone than AA (C20) but matches DHA and osbond acid (C22).

- Double Bond Positioning : DTA’s double bonds begin at C7, distinguishing it from osbond acid (C4) and DHA (C4) ().

- ω-Class : As an ω-6 PUFA, DTA methyl ester is metabolically linked to arachidonic acid (precursor) but contrasts with ω-3 derivatives like EPA and DHA ().

Key Observations :

- Pro-inflammatory vs. Anti-inflammatory : DTA and AA (ω-6) promote inflammation, whereas EPA and DHA (ω-3) counteract it ().

- Metabolic Stability : DTA’s epoxy metabolites (EpFAs) are degraded by soluble epoxide hydrolase (sEH), similar to AA-derived epoxides. sEH inhibition enhances their bioavailability ().

Physicochemical Properties

Table 3: Chromatographic and Physical Properties

生物活性

Cis-7,10,13,16-docosatetraenoic acid methyl ester (DTAEME), a derivative of docosahexaenoic acid (DHA), is a long-chain polyunsaturated fatty acid (PUFA) known for its diverse biological activities. This compound is particularly significant in biochemical research due to its role in modulating various cellular pathways and potential therapeutic applications.

- Molecular Formula : C23H38O2

- Molecular Weight : 346.55 g/mol

- Density : 0.9 ± 0.1 g/cm³

- Boiling Point : 432.1 ± 24.0 °C

- Flash Point : 99.2 ± 21.2 °C

DTAEME exhibits several biological activities through its interactions with key signaling pathways:

- NF-κB Pathway Modulation : DTAEME has been shown to influence the NF-κB pathway, which plays a crucial role in immune response and inflammation. This modulation can lead to reduced inflammatory responses in various cell types .

- PI3K/Akt Pathway Interaction : The compound also interacts with the PI3K/Akt signaling pathway, which is vital for cell survival and growth. This interaction suggests potential roles in cancer biology and metabolic regulation .

- AMPK Pathway Regulation : DTAEME's effects on the AMPK pathway indicate its involvement in energy metabolism regulation, which could have implications for metabolic disorders and obesity management .

Anti-inflammatory Effects

A study demonstrated that DTAEME significantly reduced the production of pro-inflammatory cytokines in macrophages when stimulated with lipopolysaccharides (LPS). This effect was attributed to its ability to inhibit the NF-κB pathway, highlighting its potential as an anti-inflammatory agent .

Neuroprotective Properties

Research indicates that DTAEME may have neuroprotective effects due to its structural similarity to other neuroprotective fatty acids. In vitro studies showed that DTAEME could protect neuronal cells from oxidative stress-induced apoptosis, suggesting its potential use in neurodegenerative disease therapies .

Cardiovascular Health

DTAEME's influence on lipid metabolism has been explored in relation to cardiovascular health. It has been found to improve lipid profiles by reducing triglyceride levels and increasing HDL cholesterol in animal models, indicating potential benefits for cardiovascular disease prevention .

Comparative Analysis of Fatty Acids

| Property | DTAEME | DHA | Arachidonic Acid |

|---|---|---|---|

| Molecular Weight | 346.55 g/mol | 328.47 g/mol | 304.46 g/mol |

| Major Biological Activity | Anti-inflammatory | Neuroprotective | Pro-inflammatory |

| Key Pathways Affected | NF-κB, PI3K/Akt, AMPK | PI3K/Akt | COX pathways |

| Source | Marine oils | Fish oils | Animal tissues |

常见问题

Q. What analytical methods are recommended for identifying and quantifying cis-7,10,13,16-Docosatetraenoic acid methyl ester in biological samples?

Methodological Answer: Gas chromatography-mass spectrometry (GC/MS) is the gold standard for quantifying this compound. Samples are typically derivatized to fatty acid methyl esters (FAMEs) using acid-catalyzed methylation (e.g., H2SO4-toluene-methanol) . A CP-Sil88 capillary column (20 m × 0.25 mm) with a temperature gradient (50–230°C) effectively separates isomers. Quantification requires comparison to certified standards (e.g., FAME-37 mix) and internal standards like nervonic acid . Challenges include resolving co-eluting isomers and ensuring derivatization efficiency.

Q. How should this compound be stored to maintain stability?

Methodological Answer: The compound is sensitive to oxidation due to its four double bonds. Store at -20°C in inert solvents (e.g., ethanol or DMSO) under nitrogen gas to minimize degradation . For long-term storage (>2 years), aliquot into amber vials to prevent light exposure. Avoid repeated freeze-thaw cycles, which can induce lipid peroxidation .

Advanced Research Questions

Q. What experimental designs are critical for studying the pro-inflammatory role of this compound in non-alcoholic fatty liver disease (NAFLD)?

Methodological Answer: In vivo models (e.g., CDAHFD-fed db/db mice) show elevated hepatic adrenic acid levels, correlating with inflammation . Key steps include:

- Lipid extraction: Folch or Bligh-Dyer methods to isolate total lipids from liver tissue.

- Targeted lipidomics: LC-MS/MS or GC/MS to quantify the compound and its oxidized metabolites (e.g., epoxides or hydroxyeicosatetraenoic acids).

- Functional assays: Measure pro-inflammatory cytokines (IL-6, TNF-α) and assess NF-κB activation in Kupffer cells.

Contradictory data may arise from differences in dietary models or genetic backgrounds, necessitating validation in human NAFLD biopsies .

Q. How does this compound regulate vascular tone, and what experimental challenges exist in characterizing its effects?

Methodological Answer: Adrenic acid modulates vascular tone via cytochrome P450 (CYP)-derived epoxides, which activate potassium channels in smooth muscle cells . Key methodologies:

- Ex vivo vascular rings: Measure vasodilation/constriction in adrenal arteries using wire myography.

- CYP inhibition: Use selective inhibitors (e.g., MS-PPOH for CYP2C) to block epoxide production.

Challenges include distinguishing its effects from arachidonic acid metabolites and ensuring physiological relevance of concentrations used in vitro .

Q. What strategies are employed to resolve contradictory data on the metabolic fate of this compound in different tissues?

Methodological Answer: Tissue-specific metabolism is studied using:

- Radiolabeled tracers: <sup>14</sup>C-labeled adrenic acid tracks incorporation into phospholipids or β-oxidation pathways.

- Compartmental analysis: Compare lipid pools in brain, liver, and adrenal glands via subcellular fractionation.

Discrepancies often arise due to variations in enzyme expression (e.g., elongases vs. peroxisomal oxidases). Cross-validation with knockout models (e.g., Elovl5<sup>-/-</sup> mice) clarifies pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。